molecular formula C11H9NO3 B3010693 4-Hydroxy-7-methylquinoline-3-carboxylic acid CAS No. 51726-77-3

4-Hydroxy-7-methylquinoline-3-carboxylic acid

Cat. No. B3010693
CAS RN: 51726-77-3
M. Wt: 203.197
InChI Key: RYVUQGFVQHXYKQ-UHFFFAOYSA-N
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Description

“4-Hydroxy-7-methylquinoline-3-carboxylic acid” is a chemical compound . It is also known as “4-hydroxy-8-methylquinoline-3-carboxylic acid” with a CAS Number: 35966-17-7 . The molecular weight of this compound is 203.2 .


Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H9NO3 . The average mass is 203.194 Da and the monoisotopic mass is 203.058243 Da .


Chemical Reactions Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Scientific Research Applications

Mass Spectrometry Studies

4-Hydroxy-7-methylquinoline-3-carboxylic acid and its derivatives have been studied for their behavior in mass spectrometry, particularly in the context of drug candidates like prolylhydroxylase inhibitors. These studies, such as the one by Thevis et al. (2008), focus on the gas-phase formations of carboxylic acids after collisional activation in mass spectrometry, providing insights into the structural preferences and dissociation pathways of these compounds under specific conditions (Thevis et al., 2008).

Photoluminescence and Semiconductor Properties

Research by Yi et al. (2019) explores the synthesis of a zinc complex incorporating 3-hydroxy-2-methylquinoline-4-carboxylic acid, demonstrating its solid-state photoluminescence and semiconductor properties. This study contributes to the understanding of ligand-to-metal charge transfer and the potential applications of these complexes in optoelectronic devices (Yi et al., 2019).

Photophysical Properties in Copper(I) Complexes

The photophysical properties of copper(I) complexes containing 8-hydroxyquinoline carboxylic acid analogues, such as 8-hydroxy-2-methylquinoline-7-carboxylic acid, have been investigated by Małecki et al. (2015). These studies reveal significant insights into the extraordinary photophysical properties of these complexes, including their emission quantum yields and excited life times, which have implications for potential applications in photodynamic therapy and optoelectronics (Małecki et al., 2015).

Synthesis and Chemical Properties

Research focused on the synthesis and chemical properties of this compound and its derivatives has been conducted to understand their potential in various applications. For instance, Jentsch et al. (2018) developed a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which could be instrumental in the creation of key arylquinolines for projects like HIV integrase (Jentsch et al., 2018).

properties

IUPAC Name

7-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVUQGFVQHXYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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